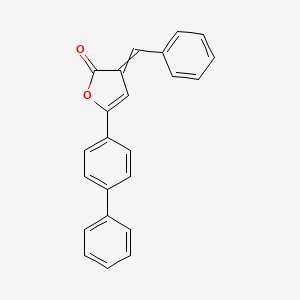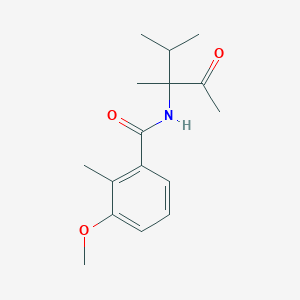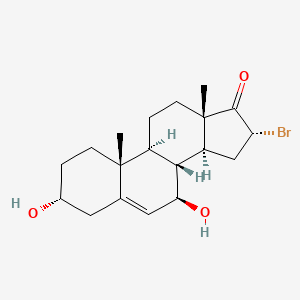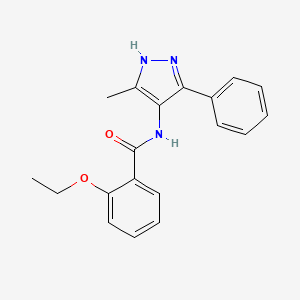![molecular formula C20H40O2Si B12592578 (4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol CAS No. 649561-42-2](/img/structure/B12592578.png)
(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol is a synthetic organic compound characterized by the presence of a silyl ether group and an alkyne functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The alkyne group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Sonogashira coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, in aqueous or organic solvents.
Reduction: H2 gas with Pd/C or Lindlar’s catalyst in ethanol or other solvents.
Substitution: TBAF in tetrahydrofuran (THF) at room temperature.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of free hydroxyl group and corresponding silyl fluoride.
Aplicaciones Científicas De Investigación
(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Employed in the study of enzyme-catalyzed reactions involving silyl ethers and alkynes.
Medicine: Investigated for its potential in drug development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants
Mecanismo De Acción
The mechanism of action of (4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol involves its reactivity towards nucleophiles and electrophiles. The silyl ether group can be cleaved by nucleophiles, releasing the free hydroxyl group, which can then participate in further chemical reactions. The alkyne group can undergo addition reactions with electrophiles, forming new carbon-carbon or carbon-heteroatom bonds .
Comparación Con Compuestos Similares
Similar Compounds
(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol: Characterized by a silyl ether and alkyne group.
tert-Butyl (4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate: Contains a silyl ether and a nitrile group.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Features a silyl ether and a pyrazole ring.
Uniqueness
This compound is unique due to the combination of a silyl ether and an alkyne group, which imparts distinct reactivity and versatility in synthetic applications. The presence of both functional groups allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis.
Propiedades
Número CAS |
649561-42-2 |
|---|---|
Fórmula molecular |
C20H40O2Si |
Peso molecular |
340.6 g/mol |
Nombre IUPAC |
(4R)-4-[tert-butyl(dimethyl)silyl]oxytetradec-2-yn-1-ol |
InChI |
InChI=1S/C20H40O2Si/c1-7-8-9-10-11-12-13-14-16-19(17-15-18-21)22-23(5,6)20(2,3)4/h19,21H,7-14,16,18H2,1-6H3/t19-/m1/s1 |
Clave InChI |
TWWAMNWKEHKYKO-LJQANCHMSA-N |
SMILES isomérico |
CCCCCCCCCC[C@H](C#CCO)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CCCCCCCCCCC(C#CCO)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12592497.png)
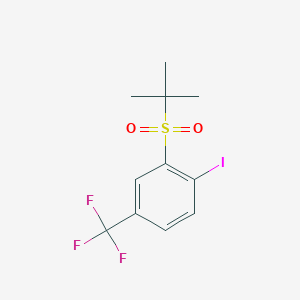
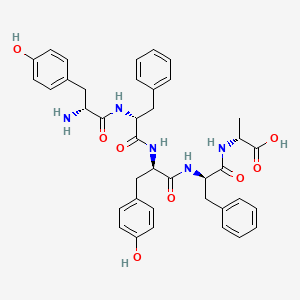
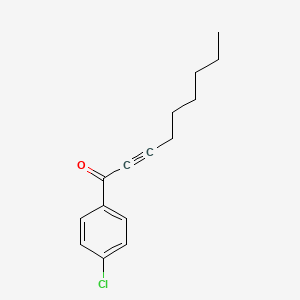
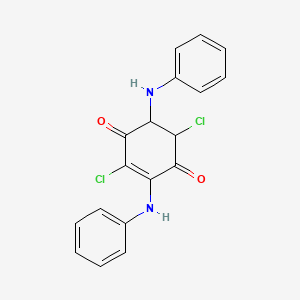
![Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12592524.png)
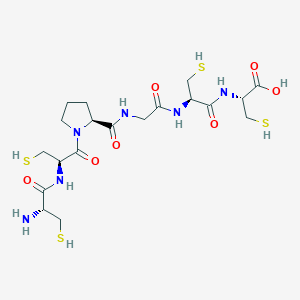
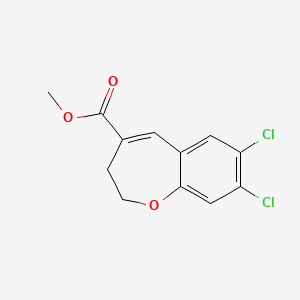
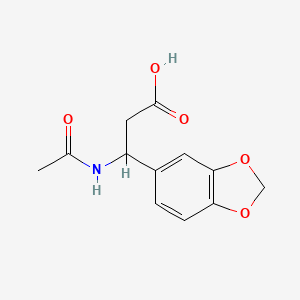
![N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12592562.png)
